2-Chloro-3-(2-methoxyethoxy)aniline
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Overview
Description
2-Chloro-3-(2-methoxyethoxy)aniline is an organic compound with the molecular formula C9H12ClNO2 It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the second position and a 2-methoxyethoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-methoxyethoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloroaniline with 2-methoxyethanol under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Another method involves the palladium-catalyzed amination of 2-chloro-3-iodoaniline with 2-methoxyethanol. This reaction is carried out under mild conditions using a palladium catalyst, such as palladium acetate, and a ligand, such as triphenylphosphine, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-methoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile introduced.
Scientific Research Applications
2-Chloro-3-(2-methoxyethoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and inhibition. Its structure may mimic certain biological molecules, making it useful in biochemical research.
Industry: Used in the production of dyes, pigments, and other industrial chemicals. Its reactivity makes it a valuable building block in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-methoxyethoxy)aniline depends on its specific application. In biochemical research, it may interact with enzymes or receptors, inhibiting or modifying their activity. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloroaniline: Lacks the 2-methoxyethoxy group, making it less versatile in certain chemical reactions.
3-Chloroaniline: Similar structure but with the chlorine atom at a different position, affecting its reactivity and applications.
2-Methoxyethoxyaniline: Lacks the chlorine atom, which can influence its chemical properties and reactivity.
Uniqueness
2-Chloro-3-(2-methoxyethoxy)aniline is unique due to the presence of both a chlorine atom and a 2-methoxyethoxy group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-chloro-3-(2-methoxyethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-12-5-6-13-8-4-2-3-7(11)9(8)10/h2-4H,5-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIRQZGCHSJDFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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